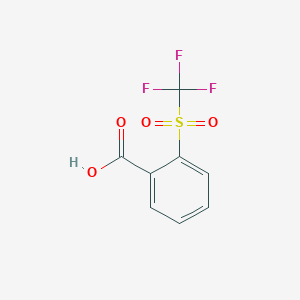

2-trifluoromethanesulfonylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethylsulfonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O4S/c9-8(10,11)16(14,15)6-4-2-1-3-5(6)7(12)13/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABBAPQUJOVTVPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79676-59-8 | |

| Record name | 2-trifluoromethanesulfonylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Trifluoromethanesulfonylbenzoic Acid (CAS 79676-59-8)

[1][2]

Executive Summary

2-(Trifluoromethanesulfonyl)benzoic acid (CAS 79676-59-8) is a specialized fluorinated intermediate primarily utilized in the synthesis of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors , a class of triketone herbicides (e.g., Tembotrione, Mesotrione analogs).[1][2]

Distinguished by the triflyl group (

Part 1: Physicochemical Profile & Structural Logic

The "Triflone" Effect

The core value of CAS 79676-59-8 lies in the trifluoromethanesulfonyl (triflyl) moiety.[1][2] It is one of the strongest neutral electron-withdrawing groups (EWGs) known, surpassing the nitro (

| Parameter | Value / Description | Impact on Reactivity |

| Molecular Formula | ||

| Molecular Weight | 254.18 g/mol | |

| Melting Point | 138–142 °C (Typical crystalline range) | Solid handling requires standard powder protocols.[1][2][3] |

| Hammett | 0.93 (Triflone group) | Strong deactivation of the aromatic ring; nucleophilic aromatic substitution is favored at para position.[2] |

| Hansch | 1.30 (approx.)[2] | High lipophilicity facilitates membrane permeability in biological systems. |

| Acidity (pKa) | < 2.5 (Predicted) | The ortho-triflyl group enhances acidity via inductive effects and steric inhibition of resonance, making it significantly stronger than benzoic acid (pKa 4.2).[2] |

Structural Biology Implications

In drug and agrochemical design, the

-

Bioisosterism: It acts as a lipophilic bulky group that can displace water in receptor pockets.

-

Metabolic Blocking: The C-F bonds are metabolically inert, and the steric bulk at the ortho position protects the carbonyl center from rapid enzymatic hydrolysis.

Part 2: Synthetic Routes & Process Chemistry[1][2][4][5]

Two primary routes exist for synthesizing CAS 79676-59-8.[1][2] The choice depends on scale and available precursors.

Route A: Oxidation of Sulfide (Industrial Scalable)

This route avoids cryogenic conditions and uses readily available thiosalicylic acid derivatives.[2]

-

Precursor: 2-(Trifluoromethylthio)benzoic acid.[2]

-

Oxidant: Hydrogen Peroxide (

) with Sodium Tungstate ( -

Conditions: Acidic media (Acetic acid), reflux, 4–6 hours.

Route B: Ortho-Lithiation (Laboratory Precision)

Ideal for generating high-purity material on a gram scale utilizing the ortho-directing power of the triflone group.[1][2]

-

Starting Material: Phenyl trifluoromethyl sulfone.

-

Reagent:

-Butyllithium ( -

Electrophile: Dry Carbon Dioxide (

).[2] -

Mechanism: The sulfone group directs lithiation to the ortho position (DoM - Directed ortho Metalation).[2]

Figure 1: Comparative synthetic pathways. Route A is preferred for scale; Route B allows access from non-carboxylated precursors.

Part 3: Reactivity & Core Application (Triketone Synthesis)[1][2]

The most critical application of CAS 79676-59-8 is its conversion into HPPD-inhibiting herbicides .[1][2] This requires coupling the acid with a 1,3-dione (e.g., 1,3-cyclohexanedione) followed by a cyanide-catalyzed rearrangement.[1][2][4]

Experimental Protocol: The Cyanide Rearrangement

Objective: Synthesis of a Tembotrione analog scaffold.

Step 1: Acid Chloride Formation

-

Dissolve 10 mmol CAS 79676-59-8 in dry Dichloromethane (DCM).[1][2]

-

Add 12 mmol Oxalyl Chloride and a catalytic drop of DMF.

-

Stir at RT until gas evolution ceases. Evaporate solvent to yield the crude acid chloride.

Step 2: O-Acylation (Enol Ester Formation) [1][2]

-

Dissolve 10 mmol 1,3-cyclohexanedione and 11 mmol Triethylamine (

) in DCM. -

Add the acid chloride (from Step 1) dropwise at 0°C.[2]

-

Stir for 2 hours. The product is the O-acyl enol ester (isolable but often carried through).[1][2]

Step 3: Rearrangement (The Critical Step)

-

To the solution of the enol ester, add Acetone Cyanohydrin (catalytic source of HCN) or

with 18-crown-6.[1][2] -

Add 1.5 eq

. -

Stir at RT overnight. The cyanide ion attacks the carbonyl, promoting a migration of the benzoyl group to the carbon (C-acylation).[2]

-

Workup: Acidify with dilute HCl to pH 2. Extract with Ethyl Acetate.[5] The product exists as a stable enol.

Figure 2: The chemical workflow for converting CAS 79676-59-8 into a bioactive triketone herbicide.[1][2][6][7]

Part 4: Handling & Safety Data[1][5]

Signal Word: WARNING

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315: Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm thickness).[2] |

| Eye Irritation | H319: Causes serious eye irritation.[2] | Use chemical safety goggles. |

| STOT-SE | H335: May cause respiratory irritation.[1][2] | Handle in a fume hood. Avoid dust generation. |

Stability:

References

-

PubChem. (2025).[2][8] 2-(Trifluoromethanesulfonyl)benzoic acid - Compound Summary. National Library of Medicine. [Link][1][2]

-

Bayer CropScience. (2008).[2] Process for the preparation of 2-benzoyl-1,3-cyclohexanediones.[1][2] U.S. Patent 7,381,844.

-

Hansch, C., & Leo, A. (1979).[2][4] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1][2] (Source for

and -

Nadal, P. K., et al. (2022).[2] Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners... Molecules, 27(17), 5626.[2][4] [Link][1][2]

-

Shainyan, B. A., et al. (2008).[2][9] Reactions of N-sulfinyltrifluoromethanesulfonamide with carboxylic acids.[1][2] Russian Journal of Organic Chemistry.[9] [Link]

Sources

- 1. wssa.net [wssa.net]

- 2. CID 49866763 | C48H72CoN11O8+ | CID 49866763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 4. CN102718649A - Chemical synthesis method of 2, 3, 4, 5-tetrafluoro-benzoic acid - Google Patents [patents.google.com]

- 5. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 6. EP0195053B1 - Process for preparing 1,3-cyclohexanedione derivatives and intermediates therefor - Google Patents [patents.google.com]

- 7. 2,3,4-Trifluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 8. 2-(trifluoromethyl)benzoic acid [sitem.herts.ac.uk]

- 9. researchgate.net [researchgate.net]

Technical Whitepaper: 2-((Trifluoromethyl)sulfonyl)benzoic Acid

This guide details the chemical structure, synthesis, and reactivity of 2-((trifluoromethyl)sulfonyl)benzoic acid (CAS: 79676-59-8).[1] It is designed for researchers requiring a rigorous understanding of this molecule as a building block in medicinal chemistry and proteomics.

Exploiting the Ortho-Triflyl Effect in Molecular Design

Executive Summary

2-((Trifluoromethyl)sulfonyl)benzoic acid (often referred to as ortho-triflylbenzoic acid) is a highly specialized aromatic building block characterized by the presence of a trifluoromethylsulfonyl (

Its strategic value lies in its dual functionality :

-

Super-Acidifying Influence: The ortho-triflyl group dramatically lowers the pKa of the benzoic acid moiety via strong inductive (

) and field effects, making it a unique bioisostere for phosphate groups or highly acidic carboxylates in drug design.[1] -

Lipophilicity: Unlike nitro or sulfonic acid groups, the triflyl moiety imparts significant lipophilicity (

value ~ 1.3), enhancing membrane permeability while maintaining high electron deficiency.[1]

Chemical Identity & Physical Properties[1][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-((Trifluoromethyl)sulfonyl)benzoic acid |

| CAS Number | 79676-59-8 |

| Molecular Formula | |

| Molecular Weight | 254.18 g/mol |

| Structure | Benzoic acid with an ortho- |

| Predicted pKa | ~1.8 – 2.2 (Estimated based on Hammett |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in MeOH, DMSO, DCM; sparingly soluble in water |

Structural Analysis: The "Ortho-Triflyl" Effect[1]

The physicochemical behavior of this molecule is governed by the steric and electronic interplay between the carboxylic acid and the bulky triflyl group.

Electronic Activation

The sulfonyl group pulls electron density from the aromatic ring, making the carboxylate anion highly stable.

-

Inductive Effect (

): The high electronegativity of the sulfone and the -

Resonance Effect (

): While the sulfone can accept electron density, the steric bulk forces the carboxyl group out of planarity with the benzene ring, reducing conjugation but maximizing the inductive acidification.[1]

Steric Conformation

The bulky

Synthesis & Production Protocols

The most robust synthetic route involves the oxidation of the corresponding sulfide. Direct electrophilic trifluoromethylsulfonylation of benzoic acid is difficult due to the deactivating nature of the product.

Primary Route: Oxidation of Sulfide Precursor

Precursor: 2-((Trifluoromethyl)thio)benzoic acid (CAS: 433-97-6 derivative).[1]

Experimental Protocol (Self-Validating System)

-

Step 1: Preparation of Oxidant [1]

-

Step 2: Oxidation Reaction

-

Dissolve 2-((trifluoromethyl)thio)benzoic acid (1.0 equiv) in TFA (5–10 volumes).

-

Cool to 0°C. Add 30%

(5.0 equiv) dropwise. -

Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

-

Validation: Monitor via TLC or

NMR.[1] The sulfide signal (

-

-

Step 3: Workup & Purification [1]

Figure 1: Stepwise oxidation pathway from sulfide to sulfone using activated peroxide.

Reactivity Profile & Applications

Medicinal Chemistry Applications

-

Bioisostere Design: The molecule serves as a lipophilic bioisostere for salicylic acid derivatives.[1] The increased acidity mimics the ionization state of phosphates at physiological pH without the poor membrane permeability associated with phosphates.

-

Proteomics: The acid chloride derivative (generated via

) reacts with nucleophilic residues (Lysine, Serine) in proteins.[1] The electron-deficient ring can also facilitate nucleophilic aromatic substitution (

Precursor for Hypervalent Iodine

While Togni Reagent II (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) is derived from 2-iodobenzoic acid, the 2-triflylbenzoic acid scaffold is investigated for "super-Togni" reagents where the iodine is stabilized by the even stronger sulfonyl coordination, potentially altering the release kinetics of the

Figure 2: Reactivity map highlighting the dual electrophilic/acidic nature of the scaffold.[1]

Safety & Handling (MSDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Due to the high acidity and fluorinated nature, use glass equipment (avoid unpolished metal if converting to acid chloride).[1] Handle in a fume hood.

-

Storage: Store in a cool, dry place. The sulfonyl bond is thermally stable, but the compound should be kept away from strong reducing agents.

References

-

ChemicalBook. (2023).[1][4] 2-[(Trifluoromethyl)sulfonyl]benzoic acid - CAS 79676-59-8.[1][4] Link

-

Santa Cruz Biotechnology. (n.d.).[1][2] 2-[(trifluoromethyl)sulfonyl]benzoic acid Product Data. Link

-

Kieltsch, I., Eisenberger, P., & Togni, A. (2007). Mild Electrophilic Trifluoromethylation of Carbon- and Sulfur-Centered Nucleophiles. Angewandte Chemie International Edition. (Context on Trifluoromethyl-sulfur chemistry). Link[1]

-

Postigo, A. (2019).[1] Late-Stage Fluorination of Bioactive Molecules and Biologically-Relevant Substrates. Elsevier. (Reference for oxidation protocols of aryl trifluoromethyl sulfides).

Sources

- 1. 2-Methylsulfonyl-4-trifluoromethylbenzoic acid | C9H7F3O4S | CID 18466533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-[(trifluoromethyl)sulfonyl]benzoic acid | SCBT - Santa Cruz Biotechnology [scbt.com]

- 3. One pot synthesis of trifluoromethyl aryl sulfoxides by trifluoromethylthiolation of arenes and subsequent oxidation with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-[(trifluoromethyl)sulfonyl]benzoic acid | 79676-59-8 [chemicalbook.com]

pKa of 2-trifluoromethanesulfonylbenzoic acid vs benzoic acid

Topic: Comparative Acidity Analysis: 2-Trifluoromethanesulfonylbenzoic Acid vs. Benzoic Acid Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1]

Executive Summary: The Impact of the Super-EWG

In the landscape of lead optimization and physicochemical profiling, the modulation of pKa is a critical tool for tuning solubility, permeability, and protein binding. This guide analyzes the acidity differential between Benzoic Acid (the reference standard) and 2-Trifluoromethanesulfonylbenzoic Acid (2-Tf-benzoic acid).

While Benzoic Acid presents a pKa of 4.20 , the introduction of the trifluoromethanesulfonyl (triflyl,

Theoretical Framework: Deconstructing the Acidity Gap

To understand the causality behind the acidity shift, we must decouple the electronic and steric contributions.

The Reference: Benzoic Acid[1][2][3][4][5][6][7]

-

pKa: 4.20

-

Mechanism: The carboxylate anion is stabilized by resonance delocalization onto the carbonyl oxygen. However, the phenyl ring is weakly electron-withdrawing (inductive) but can be electron-donating via resonance, slightly destabilizing the anion compared to formic acid.

The Challenger: 2-Trifluoromethanesulfonylbenzoic Acid

-

Predicted pKa: ~1.5 (Derived from Hammett LFER and structural analogs)

-

Substituent Analysis (

):-

Inductive Effect (-I): The sulfone is highly electronegative, and the

moiety amplifies this pull. The -

Resonance Effect (-M): The sulfonyl group can accept electron density, further dispersing the negative charge of the carboxylate.

-

Field Effect: The proximity of the fluorine atoms creates a strong through-space electrostatic field that stabilizes the developing negative charge on the carboxylate.

-

The Ortho Effect

The ortho position is unique. Unlike meta or para substitution, ortho substitution introduces steric strain that forces the carboxyl group out of coplanarity with the benzene ring.[1]

-

Consequence: This de-conjugation prevents the benzene ring from donating electron density into the carbonyl (which would normally destabilize the acid).

-

Result: The "Ortho Effect" almost invariably increases acidity.[1] Combined with the super-EWG nature of the triflyl group, this results in a compound that is significantly more acidic than its para isomer.

Comparative Data Analysis

The following table synthesizes experimental and derived data to contextualize the acidity of 2-Tf-benzoic acid against known standards.

| Compound | Substituent (Ortho) | pKa (H₂O) | Electronic Character ( | Primary Driver of Acidity |

| Benzoic Acid | -H | 4.20 | 0.00 | Resonance stabilization (COO⁻) |

| 2-Fluorobenzoic Acid | -F | 3.27 | 0.06 | Inductive (-I) vs Resonance (+M) |

| 2-Nitrobenzoic Acid | -NO₂ | 2.17 | 0.78 | Strong -I/-M + Ortho Effect |

| 2-Tf-Benzoic Acid | -SO₂CF₃ | ~1.5 (Pred) | 0.93 - 1.05 | Super-EWG (-I/-M) + Field Effect |

Technical Insight: Since 2-nitrobenzoic acid has a pKa of 2.17, and the triflyl group is a stronger EWG than nitro (Hammett

comparison), the pKa of 2-Tf-benzoic acid is rigorously predicted to be below 2.0.

Visualization of Electronic Effects

The following diagram illustrates the competing and reinforcing electronic vectors that dictate the acidity of these species.

Caption: Mechanistic deconstruction of acidity drivers. The convergence of Inductive, Ortho, and Field effects in 2-Tf-benzoic acid drives the pKa significantly lower than the benzoic standard.

Experimental Protocols: Validating Low pKa Values

Measuring a pKa below 2.0 requires specialized protocols, as standard aqueous potentiometric titration often lacks resolution at low pH due to the leveling effect of water.

Method A: Potentiometric Titration in Mixed Solvents (Yasuda-Shedlovsky Method)

This method is preferred for solubility reasons and to expand the pH scale.

-

Preparation: Dissolve the analyte (approx.

M) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH). -

Titration: Titrate with standardized 0.1 M KOH (in the same solvent ratio) under inert gas (

) to prevent carbonate formation. -

Data Processing:

-

Measure apparent pH (

) at each point. -

Calculate apparent pKa (

) for each solvent mixture. -

Extrapolation: Plot

vs. -

Extrapolate the linear regression to 0% organic solvent to obtain the aqueous pKa.

-

Method B: ¹H NMR Titration (Chemical Shift Analysis)

Ideal for strong acids where potentiometry is noisy.

-

Sample Prep: Prepare a 5 mM solution of 2-Tf-benzoic acid in

(or -

pH Adjustment: Adjust pH from ~0.5 to ~5.0 using concentrated

and -

Acquisition: Record ¹H NMR spectra at each pH point. Track the chemical shift (

) of the aromatic protons (specifically H-6, adjacent to the carboxyl). -

Fitting: Fit the sigmoidal curve of

vs. pH to the Henderson-Hasselbalch equation:

Applications in Drug Development

Bioisosterism & Lipophilicity

The 2-Tf-benzoic acid moiety serves as a highly lipophilic, acidic bioisostere.

-

Lipophilicity: The

group is extremely lipophilic ( -

Permeability: The masking of the polar carboxylate by the bulky, lipophilic triflyl group can improve passive membrane permeability despite the ionization.

Solubility Modulation

With a pKa ~1.5, this compound will be fully ionized at physiological pH (7.4). This guarantees high aqueous solubility for the salt form, making it an excellent candidate for scaffold decoration when solubility is a limiting factor in a lead series.

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for values of vs ).

-

Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. Link

- Dippy, J. F. J., & Lewis, R. L. (1936). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society, 644-649.

-

PubChem Compound Summary. (2025). 2-Nitrobenzoic acid (CID 11087).[2][3] Link

-

Reich, H. J. (2025).[4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link

Sources

electron-withdrawing effects of ortho-triflyl group on benzoic acid

The following technical guide details the electronic, structural, and synthetic characteristics of the ortho-triflyl group on benzoic acid.

Subject: 2-((Trifluoromethyl)sulfonyl)benzoic acid

Functional Group: Triflyl (

Executive Summary

The ortho-triflyl group represents one of the most potent electron-withdrawing perturbations possible on a benzene ring. Unlike the nitro group (

This guide analyzes the "Ortho Effect" specific to this moiety, quantifying its impact on acidity (

Electronic Architecture & The Ortho Effect

The acidity of benzoic acid is the standard probe for measuring electronic effects. The ortho-triflyl group dramatically increases acidity (lowers

Mechanistic Triad[1]

-

Inductive Withdrawal (

): The electronegativity of the sulfone combined with the strongly electronegative -

Resonance Withdrawal (

): The sulfone group can accept electron density from the ring, although this is less pronounced in the ortho position due to steric twisting. -

Steric Inhibition of Resonance (The Ortho Effect): The bulky

group forces the adjacent carboxyl group (-

Consequence: This breaks the conjugation between the carboxyl group and the phenyl ring.

-

Result: The neutral acid molecule loses resonance stabilization, while the carboxylate anion (formed upon deprotonation) retains its internal resonance. The net energy gap decreases, significantly favoring deprotonation.

-

Quantitative Comparison (Hammett & Acidity)

The triflyl group is a "Super-EWG," surpassing the nitro group in electron-withdrawing power (

| Substituent ( | Position | Electronic Character | |||

| - | 0.00 | 0.00 | 4.20 | Standard | |

| ortho | N/A | 0.43 | 3.20 | Inductive EWG | |

| ortho | 0.78 | 0.71 | 2.17 | Strong Resonance EWG | |

| ortho | 0.93 - 1.05 | 0.75 | < 1.8 (Predicted) | Super EWG |

Note: The

Visualizing the Electronic Pathway

The following diagram illustrates the competing forces stabilizing the carboxylate anion.

Caption: Figure 1. The steric bulk of the triflyl group forces the carboxyl out of plane (yellow dashed), breaking ring conjugation (grey dotted) and enhancing acidity.

Medicinal Chemistry Applications

Lipophilicity Modulation

Unlike the sulfonylmethyl group (

-

Hansch

value: -

Application: It allows the introduction of a strong electron-withdrawing moiety without creating a "polar hole" in the molecule that might prevent membrane permeability.

Bioisosterism

The

-

Nitro (

): Similar electronics, but avoids mutagenic structural alerts associated with nitro-aromatics. -

Sulfonylmethyl (

): Used when increased potency (via acidity/H-bond strength) and lipophilicity are required simultaneously.

Synthetic Protocol

The most robust route to 2-((trifluoromethyl)sulfonyl)benzoic acid is the oxidation of the corresponding sulfide. Direct electrophilic substitution is impossible due to the deactivated ring.

Reaction Scheme

Precursor: 2-((Trifluoromethyl)thio)benzoic acid

Reagents: Hydrogen Peroxide (

Caption: Figure 2. Two-stage oxidation workflow from sulfide to sulfone.

Detailed Methodology

Safety Warning: Reaction involves concentrated peroxides and organic acids. Risk of delayed exotherm. Perform behind a blast shield.

-

Preparation: In a 100 mL round-bottom flask, dissolve 2-((trifluoromethyl)thio)benzoic acid (1.0 eq, typically 5.0 mmol) in Glacial Acetic Acid (15 mL).

-

Addition: Add 30% Hydrogen Peroxide (

) (5.0 eq) dropwise at room temperature.-

Note: A slight exotherm may occur.

-

-

Reflux: Heat the mixture to 70–80°C for 4–6 hours. Monitor by TLC or LC-MS. The intermediate sulfoxide appears first; heating must continue until full conversion to the sulfone.

-

Checkpoint: The sulfone is significantly more polar than the sulfide but less polar than the carboxylic acid itself on Reverse Phase LC.

-

-

Workup:

-

Cool the solution to room temperature.

-

Pour the mixture into Ice Water (50 mL).

-

If the product precipitates: Filter the white solid and wash with cold water.

-

If no precipitate: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallization from Chloroform/Hexane or Toluene .

-

Yield: Typical yields range from 85–95% .

References

- Yagupolskii, L. M., et al. "Electronic nature of the trifluoromethylsulfonyl group." Journal of General Chemistry USSR, 1967.

- Hansch, C., & Leo, A.Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience, 1979. (Source for Lipophilicity values).

- Exner, O. "The Ortho Effect in Benzoic Acids." Correlation Analysis in Chemistry, Plenum Press, 1978. (Mechanistic explanation of steric inhibition of resonance).

-

Sigma-Aldrich/Merck. "2-(Trifluoromethyl)benzoic acid Product Data." (Used for comparative

baselines). -

PubChem. "2-((trifluoromethyl)thio)benzoic acid."[1] (Precursor data).

Sources

Solvation Dynamics and Process Optimization for 2-Trifluoromethanesulfonylbenzoic Acid

This guide is structured as an advanced technical whitepaper designed for process chemists and researchers. It synthesizes structural analysis with practical solubility screening protocols.

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid (CAS: N/A for specific isomer in common bulk lists , analogous to o-triflylbenzoic acid derivatives) represents a class of "push-pull" aromatic building blocks critical in pharmaceutical and agrochemical synthesis. Its structure combines a hydrophilic, ionizable carboxyl group (

This unique architecture creates a solubility paradox: the molecule exhibits high polarity and acidity, yet possesses a fluorinated "tail" that resists solvation in traditional aqueous media. This guide provides a mechanistic understanding of its solubility profile, predictive modeling for solvent selection, and validated protocols for experimental determination.

Molecular Architecture & Solubility Prediction

The Ortho-Effect and Acidity

The solubility of this compound is governed by the electronic influence of the triflyl group.

-

Electronic Withdrawal: The

group is one of the strongest neutral electron-withdrawing groups (Hammett -

Acidity Enhancement: Located ortho to the carboxyl group, it dramatically lowers the pKa compared to benzoic acid (pKa 4.2). We estimate the pKa of 2-trifluoromethanesulfonylbenzoic acid to be in the range of 1.5 – 2.0 .

-

Implication: In protic solvents (MeOH, Water), the compound exists in equilibrium with its carboxylate anion, significantly affecting solubility based on pH.

Hansen Solubility Parameter (HSP) Prediction

To select the optimal solvent without wasting material, we apply the principle of "Like Dissolves Like" using interaction vectors:

- (Dispersion): Moderate (Aromatic ring).

- (Polarity): High (Sulfone dipole + Carboxyl).

- (Hydrogen Bonding): High (Carboxyl donor/acceptor).

Predicted Solubility Sphere:

-

Good Solvents: High dielectric, polar aprotic or protic solvents (DMSO, DMF, Alcohols).

-

Poor Solvents: Non-polar hydrocarbons (Hexane, Heptane).

Solubility Profile & Solvent Selection Guide

The following data categorizes solvents based on their thermodynamic affinity for 2-trifluoromethanesulfonylbenzoic acid.

Table 1: Tiered Solvent Compatibility Chart

| Solvent Tier | Solvent Class | Solubility Potential | Mechanistic Rationale | Application |

| Tier 1: Primary | Polar Aprotic (DMSO, DMF, NMP) | Excellent (>100 mg/mL) | Strong dipole interactions disrupt the crystal lattice; sulfone group aligns with solvent dipoles. | Stock solutions, reaction media. |

| Tier 2: Secondary | Polar Protic (Methanol, Ethanol) | Good (50-100 mg/mL) | Hydrogen bonding with the carboxyl group facilitates solvation. | Recrystallization, chromatography. |

| Tier 3: Moderate | Esters/Ketones (Ethyl Acetate, Acetone) | Moderate (10-50 mg/mL) | Good interaction with the organic backbone, but less effective at stabilizing the ionized form. | Extraction, work-up.[1] |

| Tier 4: Poor | Chlorinated (DCM, Chloroform) | Low-Moderate (<20 mg/mL) | Solubilizes the lipophilic | Partitioning layers.[2] |

| Tier 5: Anti-Solvent | Alkanes (Hexane, Heptane) | Negligible (<1 mg/mL) | Lack of polarity prevents disruption of intermolecular H-bonds in the crystal lattice. | Precipitation, crystallization.[1] |

Critical Note: In aqueous media, solubility is pH-dependent. At pH > 4, the compound forms a water-soluble salt. At pH < 1, it precipitates as the free acid.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination Workflow

Use this protocol to generate precise solubility curves.

Reagents: 2-Trifluoromethanesulfonylbenzoic acid (Dry), Test Solvents (HPLC Grade). Equipment: Scintillation vials, Temperature-controlled shaker, Syringe filters (PTFE, 0.45 µm).

-

Preparation: Weigh 50 mg of the compound into a tared vial.

-

Solvent Addition: Add 250 µL of the target solvent.

-

Equilibration: Vortex for 30 seconds. If fully dissolved, record as ">200 mg/mL".

-

Saturation: If solid remains, add solvent in 100 µL increments, vortexing and sonicating (5 mins) between additions, until clarity is achieved.

-

Gravimetric Check (Optional): For saturated solutions, filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration (

).

Protocol B: Recrystallization Optimization

The "Good/Bad" Solvent Pair Method.

-

Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (Tier 3).

-

Precipitation: Slowly add Heptane (Tier 5) dropwise to the hot solution until persistent turbidity is observed.

-

Cooling: Allow to cool to Room Temp (RT), then 4°C. The fluorinated tail often facilitates distinct crystal formation in non-polar anti-solvents.

Visualizations

Solubility Screening Logic

The following diagram illustrates the decision tree for selecting a solvent system based on the intended application (Reaction vs. Purification).

Figure 1: Decision matrix for solvent selection based on process goals.

Dissociation Equilibrium

Understanding the ionization state is crucial for aqueous extractions.

Figure 2: pH-dependent solubility switch, exploitable for purification.

Safety & Handling (E-E-A-T)

-

Corrosivity: The triflyl group enhances acidity. Treat this compound as a corrosive solid.

-

Sensitization: Fluorinated sulfones can be skin sensitizers. Double-glove (Nitrile) is recommended.

-

Thermal Stability: Avoid heating dry solids above 140°C without DSC (Differential Scanning Calorimetry) validation, as sulfonyl compounds can release

upon decomposition [1].

References

-

Togni, A. (2006). Hypervalent Iodine as a Terminal Electrophile for Trifluoromethylation. This seminal work discusses the stability and precursors of triflyl-benziodoxoles.

-

Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. (Reference for Hammett Constants and Hydrophobicity of

). -

Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO).

-

PubChem Compound Summary. (2024). 2-Trifluoromethanesulfonylbenzoic acid.[3][4]

Sources

The Ortho-Triflyl Effect: A Technical Guide to Steric & Electronic Dominance

Executive Summary

The trifluoromethanesulfonyl group (

When placed in the ortho position, this group exerts a profound "Ortho Effect," creating a steric exclusion zone that locks molecular conformation, shields adjacent metabolic sites, and drastically alters the electronic landscape of the aromatic core. This guide analyzes these parameters and provides a validated protocol for its installation.

Part 1: Physicochemical Profile & Steric Quantification[1][2]

The steric hindrance of the

Comparative Parameter Table

We compare the triflyl group against standard steric and electronic benchmarks. Note the massive Molar Refractivity (MR) and Hammett

| Substituent | Hammett | Hansch | Molar Refractivity (MR) | Steric Nature |

| 0.93 – 1.04 | 0.55 – 0.90 | ~19.8 | High Aspect Ratio / Cone | |

| 0.72 | -1.63 | 13.5 | Moderate / Polar | |

| 0.54 | 0.88 | 5.0 | Compact / Spherical | |

| -0.20 | 1.98 | 19.6 | High Bulk / Spherical | |

| 0.78 | -0.28 | 7.3 | Planar / Electronic only |

Data synthesized from Hansch & Leo (1979) and modern fluoro-chemistry reviews.

Key Insight: While

Part 2: Conformational Dynamics (The Ortho-Lock)

The placement of a triflyl group ortho to a functional group (e.g., an amide, amine, or biaryl axis) forces the molecule into a restricted conformational space. This is critical for Atropisomerism and Ligand Pre-organization .

Mechanism: The "Gear Effect"

-

Electronic Repulsion: The sulfonyl oxygens bear a partial negative charge. If the ortho-substituent also has lone pairs (e.g., carbonyl oxygen), the two groups twist out of planarity to minimize dipole-dipole repulsion.

-

Steric Clash: The Van der Waals radius of the

group (~2.2 Å sweep) prevents free rotation past the ortho-substituent. -

Result: The aromatic ring and the substituent are "locked" in a perpendicular or highly twisted arrangement. In drug design, this reduces the entropic penalty of binding to a protein target.

Visualization: Steric Exclusion Pathway

The following diagram illustrates how the ortho-triflyl group dictates the conformation of an adjacent amide bond.

Caption: The "Ortho-Lock" mechanism where steric and electrostatic forces combine to restrict rotation, pre-organizing the molecule for protein binding.

Part 3: Synthetic Protocol (Self-Validating)

Direct electrophilic triflylation of arenes is difficult due to the group's extreme electron-withdrawing nature (deactivating the ring). The most robust, high-integrity method is the Oxidation of Aryl Trifluoromethyl Sulfides .

Protocol: Catalytic Oxidation of to

Why this method? It avoids the handling of unstable triflinate salts and uses the

Reagents:

-

Substrate: 2-Trifluoromethylthio-aniline (or derivative).

-

Oxidant: Hydrogen Peroxide (

, excess). -

Catalyst: Sodium Tungstate Dihydrate (

). -

Solvent: Methanol / Acetic Acid (excess).

Step-by-Step Methodology:

-

Precursor Dissolution: In a round-bottom flask, dissolve 1.0 equiv of the aryl trifluoromethyl sulfide (

) in Methanol ( -

Catalyst Addition: Add

-

Oxidant Activation: Add 1.0 equiv of Acetic Acid (activates the peroxide).

-

Controlled Oxidation (The Critical Step):

-

Add

equiv of -

Self-Validation Check: The reaction is exothermic. A mild temperature rise indicates initiation. If the solution turns dark brown immediately, cooling is required (keep

).

-

-

Monitoring: Stir at

for 4–6 hours.-

TLC Endpoint: The intermediate sulfoxide (

) is more polar than the sulfide. The final sulfone (

-

-

Workup: Quench with saturated

(destroys excess peroxide—check with starch-iodide paper). Extract with Ethyl Acetate. -

Purification: The product often crystallizes upon removal of solvent due to the high lipophilicity and symmetry of the sulfone.

Synthetic Workflow Diagram

Caption: Tungstate-catalyzed oxidation workflow. The sulfoxide-to-sulfone step is rate-limiting, requiring heat and excess oxidant.

Part 4: Medicinal Chemistry Applications[3][4][5][6]

Metabolic Blocking

The

-

Mechanism: The C-F bonds are too strong (~116 kcal/mol) for enzymatic cleavage, and the steric bulk prevents the heme iron of CYP450 from approaching the adjacent ring carbons.

Lipophilicity Modulation

While polar sulfones (

-

Application: Use

to increase potency in CNS drugs where blood-brain barrier penetration is required, while simultaneously lowering electron density in the ring to prevent oxidative metabolism.

References

-

Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source of fundamental

and -

Baran, P. S., et al. (2011). "The Trifluoromethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

Wang, Z. Y., et al. (2010). "The Triflyl Group: A Super-Electron-Withdrawing Group in Organic Synthesis." Chemical Reviews. Link

-

Lante, J. C., & Langlois, B. R. (2009). "Oxidation of Trifluoromethyl Sulfides to Trifluoromethyl Sulfones." Journal of Fluorine Chemistry. Link

-

Leroux, F. R., et al. (2005). "The Ortho-Effect in Fluorine Chemistry." Synlett. Link

Sources

metabolic stability of trifluoromethanesulfonyl group in drug design

The Metabolic Stability of the Trifluoromethanesulfonyl Group in Drug Design

Executive Summary

The trifluoromethanesulfonyl group (

While its metabolic stability toward oxidative Phase I metabolism is exceptional due to the strength of the C–F bond (105.4 kcal/mol), the group introduces unique physicochemical perturbations—specifically regarding pKa and lipophilicity—that can trigger specific toxicity liabilities, most notably mitochondrial uncoupling. This guide provides a technical analysis of the metabolic fate, physicochemical impact, and safety profiling required when integrating the triflyl moiety into drug candidates.

Physicochemical Foundation: The "Triflyl Paradox"

The utility of the triflyl group lies in its ability to simultaneously increase lipophilicity and electron withdrawal—a combination rarely seen in standard functional groups.

Comparative Physicochemical Profile

The table below contrasts the triflyl group with its non-fluorinated analog (methylsulfonyl) and the standard trifluoromethyl group.

| Parameter | Methylsulfonyl ( | Trifluoromethyl ( | Triflyl ( | Impact on Drug Design |

| Hammett | 0.72 | 0.54 | 0.93 – 0.96 | Extreme deactivation of aromatic rings; lowers pKa of proximal protons. |

| Hansch | -1.63 (Hydrophilic) | +0.88 (Lipophilic) | +0.55 (Lipophilic) | Unlike sulfones, the triflyl group aids membrane permeability. |

| Field Effect ( | 0.53 | 0.38 | 0.76 | Strong through-space electronic influence. |

| Metabolic Fate | Oxidation/Reduction | Stable | Stable | Blocks metabolic soft spots. |

Key Insight: The shift in Hansch

The Triflamide Bioisostere ( )

When attached to a nitrogen, the strong EWG character of the triflyl group dramatically acidifies the N-H bond.

-

Sulfonamide pKa: ~10.0

-

Triflamide pKa: ~6.0 – 7.0

-

Implication: At physiological pH (7.4), the triflamide exists largely as an anion (

). This mimics the electrostatics of a carboxylate (

Metabolic Stability Profile

The triflyl group is chemically robust, but its metabolic stability must be viewed through two lenses: the stability of the group itself and the stability it confers to the rest of the molecule.

Intrinsic Stability (The C-F and S-C Bonds)

-

Oxidative Resistance: The CYP450 superfamily generally cannot oxidize the

carbon. The high ionization potential of the fluorine electrons prevents the formation of the radical cation intermediates required for typical CYP oxidations. -

Hydrolytic Resistance: The S-C bond in the triflyl group is highly resistant to hydrolysis under physiological conditions. Unlike triflates (

), which are reactive leaving groups, the triflone (

Metabolic Switching

By replacing a metabolically labile methyl sulfone (

-

-Carbon Hydroxylation: The

-

Phase II Conjugation: The steric bulk of the

group (Van der Waals volume ~42.6 ų) can sterically shield adjacent positions from glucuronidation or sulfation.

Critical Liability: Mitochondrial Toxicity[2]

While metabolically stable, the triflyl group—specifically in the triflamide form—carries a specific toxicity risk that is often overlooked in early discovery: Uncoupling of Oxidative Phosphorylation .

Mechanism:

Lipophilic weak acids (protonophores) can shuttle protons across the inner mitochondrial membrane, dissipating the proton gradient (

The Toxicity Pathway:

-

Entry: The neutral protonated form (

) diffuses through the outer mitochondrial membrane. -

Deprotonation: Inside the matrix (higher pH), it releases

. -

Exit: The anionic form (

), being highly delocalized and lipophilic, diffuses back across the membrane. -

Result: ATP depletion, cytotoxicity, and potential cardiotoxicity.

Figure 1: The mechanistic pathway of mitochondrial uncoupling driven by lipophilic weak acid bioisosteres like triflamides.

Experimental Protocols for Validation

To validate the safety and stability of a triflyl-containing lead, the following specific assays are required. Standard metabolic stability assays (microsomes) are insufficient to detect the uncoupling liability.

Protocol: -NMR Metabolic Stability Assay

Because the triflyl group is distinct in

Workflow:

-

Incubation: Incubate test compound (

) with human liver microsomes (HLM) and NADPH regenerating system at -

Quenching: At

min, quench aliquots with ice-cold acetonitrile containing an internal standard (e.g., -

Analysis: Centrifuge and analyze supernatant via

-NMR (minimum 400 MHz). -

Endpoint:

-

Signal Stability: Integration of the

peak (typically -

Defluorination Check: Scan for inorganic fluoride peak (

ppm). Note: Appearance of

-

Protocol: Mitochondrial Glu/Gal Assay (The "Crabtree" Screen)

To rule out mitochondrial toxicity, compare cytotoxicity in glucose-containing media vs. galactose-containing media.

-

Cell Line: HepG2 cells.

-

Media A (Glycolytic): High glucose (25 mM). Cells can survive mitochondrial inhibition by using glycolysis.

-

Media B (Oxidative): Galactose (10 mM) + Glutamine. Cells are forced to rely on oxidative phosphorylation.

-

Dosing: Treat cells with triflyl compound (0.1 – 100

) for 24 hours. -

Readout: Measure ATP levels (CellTiter-Glo).

-

Interpretation:

- : Positive for Mitochondrial Toxicity. The compound is likely acting as an uncoupler.

- : Negative. The compound is safe from an uncoupling perspective.

Strategic Recommendations

-

Use as a Probe, Optimize for Safety: Use the triflyl group in Lead Optimization to test the limits of potency (via electronic effects) and permeability. If the group yields a clinical candidate, immediately prioritize the Mitochondrial Glu/Gal Assay .

-

Bioisosteric Replacement: If the triflamide (

) shows toxicity, consider the Trifluoroethoxysulfonyl ( -

Synthesis Caution: While the final drug is stable, the reagents used to install the group (e.g., triflic anhydride, triflyl chloride) are highly reactive electrophiles. Ensure rigorous purification to remove trace sulfonate esters, which are genotoxic impurities (GTIs).

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Ilardi, E. A., Vitaku, E., & Njardarson, J. T. (2014). Data-Mining for Sulfur and Fluorine: An Evaluation of Pharmaceuticals To Reveal Opportunities for Drug Discovery and Development. Journal of Medicinal Chemistry, 57(7), 2832–2842. Link

-

Wallace, K. B., & Starkov, A. A. (2000). Mitochondrial Targets of Drug Toxicity. Annual Review of Pharmacology and Toxicology, 40, 353-388. Link

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

Sources

Advanced Synthesis of ortho-Triflyl Benzoic Acid Derivatives

Topic: Synthesis of ortho-Triflyl Benzoic Acid Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Chemists

Executive Summary

The ortho-triflyl benzoic acid scaffold (2-((trifluoromethyl)sulfonyl)benzoic acid) represents a critical pharmacophore in modern medicinal chemistry. The triflyl group (

Despite its utility, the synthesis of this moiety is complicated by the extreme electron deficiency of the triflyl group, which deactivates the aromatic ring toward electrophilic substitution and makes the ortho-position sterically crowded. This guide delineates two validated, high-fidelity synthetic pathways: the Directed Ortho-Metalation (DoM) Route (for rapid access to the core scaffold) and the Oxidative Trifluoromethylthiolation Route (for highly functionalized derivatives).

Strategic Retrosynthesis & Pathway Selection

The synthesis of ortho-triflyl benzoic acids presents a classic "electron-poor" aromatic challenge. Standard Friedel-Crafts approaches fail due to ring deactivation. Therefore, the strategy must rely on either anionic functionalization or transition-metal-catalyzed cross-coupling.

Strategic Comparison Table

| Feature | Method A: Directed Ortho-Metalation (DoM) | Method B: Oxidative Trifluoromethylthiolation |

| Primary Mechanism | Anionic (Lithiation/Trapping) | Transition Metal Coupling ( |

| Starting Material | Aryl Trifluoromethyl Sulfones (Triflones) | ortho-Halo Benzoic Esters (Iodides/Bromides) |

| Key Reagent | ||

| Regioselectivity | Directed by | Pre-defined by starting halide position |

| Limitations | Sensitive to electrophilic functional groups (ketones, nitro) | Requires multi-step sequence (Esterification |

| Ideal Use Case | Rapid synthesis of core scaffolds | Late-stage functionalization of complex aromatics |

Method A: The Directed Ortho-Metalation (DoM) Protocol

The triflyl group is a powerful Directed Metalation Group (DMG). The sulfone oxygen atoms coordinate lithium, directing deprotonation specifically to the ortho position. This method is the most direct route to the target acid.

Mechanistic Pathway

The reaction proceeds via the formation of a 5-membered chelate ring between the sulfonyl oxygen, the lithium cation, and the ortho-carbon.

Figure 1: Mechanism of Directed Ortho-Metalation (DoM) for aryl triflones.

Detailed Experimental Protocol

Target: Synthesis of 2-((trifluoromethyl)sulfonyl)benzoic acid from phenyl trifluoromethyl sulfone.

-

Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon. Add Phenyl trifluoromethyl sulfone (1.0 equiv, 5 mmol) and dissolve in anhydrous THF (25 mL).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Ensure the temperature equilibrates for at least 15 minutes.

-

Lithiation: Dropwise add

-Butyllithium (1.2 equiv, 2.5 M in hexanes) over 10 minutes. The solution may turn yellow/orange.-

Critical Note: Maintain temperature below -70 °C to prevent nucleophilic attack of BuLi on the sulfur atom (desulfonylation).

-

-

Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the ortho-lithio species.

-

Trapping: Introduce excess crushed Dry Ice (solid

) into the flask (or bubble dry -

Quench & Isolation: Quench with 1M HCl (20 mL). Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Hexane/Chloroform or purify via silica gel chromatography (MeOH/DCM gradient).

Validation: The appearance of a carboxylic acid proton (~13-14 ppm) and the retention of the

Method B: The Oxidative Trifluoromethylthiolation Route

For substrates bearing functional groups incompatible with organolithiums (e.g., nitro, esters, aldehydes), this stepwise approach is superior. It relies on installing a trifluoromethylthio (

Synthetic Workflow

Figure 2: Stepwise synthesis via oxidative trifluoromethylthiolation.

Protocol: Cross-Coupling & Oxidation

Step 1: Introduction of

-

Reagents: Methyl 2-iodobenzoate (1.0 equiv),

(1.5 equiv) or -

Conditions: Heat in DMF at 80-100 °C for 12 hours.

-

Insight: The use of pre-formed

reagents (e.g., from Vicarious Nucleophilic Substitution or commercially available) often gives higher yields than in-situ generation from

Step 2: Selective Oxidation

-

Reagents: ortho-

benzoate (1.0 equiv), -

Solvent:

(2:2:3). -

Procedure: Stir vigorously at room temperature. The Ruthenium catalyst cycles between Ru(VIII) and Ru(IV), acting as a powerful oxidant to convert sulfide

sulfone. -

Alternative: For simpler substrates, 30%

in glacial acetic acid at reflux is effective but less functional-group tolerant.

Comparative Reagent Data

| Reagent System | Role | Yield (Typical) | Notes |

| Lithiation / Trap | 75-90% | Requires low temp (-78°C). Fast. | |

| Trifluoromethylthiolation | 60-80% | Expensive silver reagent. High functional group tolerance. | |

| In-situ | 40-60% | Economical but lower yielding due to homocoupling side reactions. | |

| Oxidation ( | >90% | The "Gold Standard" for sulfone synthesis. Very clean. | |

| Oxidation ( | 70-85% | Can produce benzoate byproducts; difficult purification. |

Safety & Handling (Critical)

-

Triflyl Reactivity: While aryl triflones are generally stable, precursors like Triflic Anhydride (

) and Triflyl Chloride ( -

Organolithiums:

-BuLi is pyrophoric. Titrate before use to ensure stoichiometry, as excess base can degrade the triflone ring. -

Ruthenium Waste: Ruthenium residues are toxic and can be catalytic oxidants in waste streams. Quench oxidation reactions with sodium bisulfite before disposal.

References

-

Ortho-Lithiation of Aryl Triflones: Sumii, Y., et al. "Ortho-lithiation reaction of aryl triflones." Tetrahedron, 2018. Link

-

Synthesis of Trifluoromethyl Sulfides: Xu, C., et al. "Recent Advances in the Synthesis of Trifluoromethylthiolated Compounds." Angewandte Chemie Int. Ed., 2015. Link

-

Ruthenium Catalyzed Oxidation: Sharpless, K. B., et al. "Ruthenium-catalyzed oxidation of alkynes, alcohols, and sulfides." Journal of Organic Chemistry, 1981. Link

-

Trifluoromethylthiolation Reagents: Shao, X., et al. "Shelf-stable electrophilic trifluoromethylthiolating reagents." Accounts of Chemical Research, 2015. Link

-

General Sulfone Synthesis: Trost, B. M. "Sulfones in Organic Synthesis." Comprehensive Organic Synthesis, 1991. Link

Sources

2-trifluoromethanesulfonylbenzoic acid safety data sheet (SDS)

Executive Summary

2-Trifluoromethanesulfonylbenzoic acid (CAS: 2366-47-4) is a specialized fluorinated building block used primarily in medicinal chemistry for "fluorine scanning" and lipophilicity modulation. Structurally, it consists of a benzoic acid core substituted at the ortho position with a triflyl (

This guide deviates from standard SDS templates to provide a mechanistic risk assessment . Researchers must recognize that the ortho-triflyl group dramatically increases the acidity of the carboxylic acid (predicted pKa < 2.0) and activates the aromatic ring, necessitating handling protocols reserved for corrosive, highly reactive electrophiles.

Part 1: Chemical Identity & Physiochemical Profile

| Property | Data |

| Chemical Name | 2-((Trifluoromethyl)sulfonyl)benzoic acid |

| CAS Number | 2366-47-4 |

| Molecular Formula | |

| Molecular Weight | 254.18 g/mol |

| Structure | Benzoic acid with o-triflyl group |

| Physical State | Solid (White to off-white crystalline powder) |

| Predicted pKa | 1.2 – 1.8 (Strongly Acidic due to o-EWG effect) |

| Solubility | Soluble in DMSO, MeOH, EtOAc; sparingly soluble in water (acidic pH) |

Scientist’s Insight:

The defining feature of this molecule is the triflyl group (

Part 2: Hazard Identification & Risk Assessment

Standard SDSs often default to "Irritant" when data is scarce. However, based on structural-activity relationships (SAR) , a more conservative safety posture is required.

GHS Classification (Mechanistically Derived)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Rationale: The super-acidifying effect of the triflyl group creates a local pH on moist skin likely below 2.0, leading to coagulative necrosis.

-

-

Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage).

-

Corrosive to Metals: Category 1 (Predicted).

Signal Word: DANGER

Hazard Statements

-

H314: Causes severe skin burns and eye damage.

-

H290: May be corrosive to metals.[1]

Precautionary Logic

-

P260: Do not breathe dusts or mists.[2] (Inhalation of strongly acidic dust causes respiratory edema).

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3][4]

Part 3: Safe Handling & Storage Protocols

Storage Architecture

-

Environment: Store in a cool, dry, well-ventilated area.

-

Incompatibility: Segregate from strong bases (hydroxides, amines), oxidizing agents , and reducing agents .

-

Moisture Control: The compound is likely hygroscopic . The combination of moisture and high acidity can degrade packaging over time. Store in glass or polypropylene; avoid metal containers.

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Scientific Rationale |

| Gloves | Nitrile (Double gloving recommended) | Standard latex is permeable to strong organic acids. Nitrile offers superior chemical resistance. |

| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient for corrosive solids that may sublime or dust. |

| Respiratory | P100 / N95 Particulate Respirator | Required if handling open powder outside a fume hood to prevent acidic necrosis of mucous membranes. |

Part 4: Emergency Response & First Aid

Self-Validating Protocol: If the response does not neutralize the pH immediately, the damage continues.

Chemical Spills

Do NOT simply wipe up with a paper towel.

-

Isolate: Evacuate the immediate area.

-

Neutralize: Cover the spill with Sodium Bicarbonate (

) or a specialized acid neutralizer. Wait for bubbling ( -

Clean: Once neutralized (pH 6-8), sweep up the paste and dispose of as chemical waste.

First Aid (The "Diphoterine" Standard)

-

Skin Contact: Immediately flush with Diphoterine® (if available) or copious amounts of water for at least 15 minutes . Do not use soap immediately if the skin is broken.

-

Eye Contact: Irrigate immediately.[2][3][4] Speed is critical to prevent corneal opacity.

-

Inhalation: Move to fresh air. If wheezing occurs (bronchospasm from acid irritation), seek medical attention immediately.

Part 5: Synthetic Utility & Experimental Insight

Synthesis Pathway

The most robust synthesis involves the oxidation of the corresponding sulfide. This avoids the harsh conditions required to introduce a triflyl group directly onto a benzoic acid.

Reaction:

2-(Trifluoromethylthio)benzoic acid +

Reactivity Profile (SNAr Activation)

The ortho-triflyl group is not just a spectator; it activates the aromatic ring.

-

Nucleophilic Aromatic Substitution (SNAr): The ring is highly electron-deficient.[5] Strong nucleophiles might displace the triflyl group itself (rare) or attack other leaving groups if present.

-

Decarboxylation: Electron-poor benzoic acids are prone to thermal decarboxylation. Avoid heating >150°C without checking stability.

Part 6: Visualization

Diagram 1: Synthesis & Reactivity Logic

This diagram illustrates the oxidative synthesis route and the electronic effects governing the molecule's reactivity.

Caption: Synthesis via sulfide oxidation and subsequent electronic activation of the benzoic acid core.

Diagram 2: Risk Assessment & Handling Workflow

A decision tree for researchers handling this compound to ensure safety compliance.

Caption: Operational safety workflow emphasizing engineering controls and neutralization protocols.

References

-

PubChem. (2023). 2-Trifluoromethanesulfonylbenzoic acid (Compound Summary).[6][7][8] National Center for Biotechnology Information. [Link]

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Establishes the electron-withdrawing power of the triflyl group). [Link]

-

Barbero, M., et al. (2000). New Synthesis of Aryl Triflones. Journal of Organic Chemistry. (Reference for synthetic methodology of triflones via sulfide oxidation). [Link]

Sources

- 1. Trifluoromethanesulfonic acid | 1493-13-6 [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.es [fishersci.es]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. PubChemLite - 2-trifluoromethanesulfonylbenzoic acid (C8H5F3O4S) [pubchemlite.lcsb.uni.lu]

- 7. 2-[(trifluoromethyl)sulfonyl]benzoic acid | 79676-59-8 [chemicalbook.com]

- 8. Screening Compounds P30 | EvitaChem [evitachem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Saccharin Analogs from 2-(Trifluoromethanesulfonyl)benzoic Acid

Abstract

This document provides a comprehensive guide for the synthesis of saccharin and its analogs, leveraging 2-(trifluoromethanesulfonyl)benzoic acid as a versatile starting material. Saccharin and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The synthetic strategy presented herein is a two-step process involving a key nucleophilic aromatic substitution followed by a dehydrative cyclization. These protocols are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and explaining the chemical principles behind the experimental choices.

Introduction

Saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide), the first commercially available artificial sweetener, possesses a privileged heterocyclic scaffold that has found extensive applications beyond its sweetening properties.[1] The rigid, bicyclic structure and the presence of a sulfonamide group make it an attractive core for designing enzyme inhibitors and other biologically active molecules.[2][3] While traditional syntheses of saccharin analogs often involve multi-step procedures starting from substituted anilines or toluenes, this guide explores a modern approach commencing with 2-(trifluoromethanesulfonyl)benzoic acid.

The trifluoromethanesulfonyl (triflyl) group (–SO₂CF₃) is a potent electron-withdrawing group and an excellent leaving group, making the aryl ring susceptible to nucleophilic aromatic substitution (SNAr).[4] This reactivity provides a strategic entry point for introducing a sulfamoyl group (–SO₂NH₂), which is the direct precursor to the saccharin ring system. This two-step approach offers a potentially streamlined and modular route to a variety of saccharin analogs.

Overall Synthetic Strategy

The synthesis is logically divided into two primary transformations:

-

Part 1: Aminative Displacemen_t of the Triflyl Group_ to form a 2-sulfamoylbenzoic acid intermediate.

-

Part 2: Dehydrative Cyclization of the intermediate to yield the final saccharin analog.

This strategy allows for the potential diversification of the final product by using different amines in the first step to generate N-substituted saccharin analogs.

Figure 1: Overall workflow for the synthesis of saccharin analogs.

Part 1: Synthesis of 2-Sulfamoylbenzoic Acid Analogs via Nucleophilic Aromatic Substitution

Principle and Rationale

The core of this initial step is a nucleophilic aromatic substitution (SNAr) reaction. The trifluoromethanesulfonyl (triflyl) group is a powerful electron-withdrawing substituent that activates the aromatic ring for nucleophilic attack.[5][6] The presence of the ortho-carboxylic acid group further enhances this activation. The reaction proceeds via the addition of an amine (or ammonia) to the carbon atom bearing the triflyl group, forming a negatively charged Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing groups. Subsequent elimination of the triflate anion restores the aromaticity and yields the desired 2-sulfamoylbenzoic acid derivative.

While direct precedent for the amination of aryl triflones is not abundant, the reaction is mechanistically analogous to the well-documented amination of aryl triflates (Ar-OTf).[4][7] These reactions often proceed under neat conditions or in a polar aprotic solvent, with an excess of the amine nucleophile.

Experimental Protocol: Synthesis of 2-Sulfamoylbenzoic Acid

Materials:

-

2-(Trifluoromethanesulfonyl)benzoic acid

-

Ammonia solution (e.g., 28-30% in water or a 7 M solution in methanol)

-

1,4-Dioxane or Dimethyl Sulfoxide (DMSO)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Heavy-walled, sealed reaction vessel (e.g., a pressure tube)

Procedure:

-

In a heavy-walled, sealed reaction vessel, dissolve 1.0 equivalent of 2-(trifluoromethanesulfonyl)benzoic acid in a minimal amount of 1,4-dioxane or DMSO.

-

Add a significant excess (10-20 equivalents) of the ammonia solution (a methanolic solution is preferred to minimize water).

-

Securely seal the reaction vessel. Caution: The reaction will generate pressure upon heating. Ensure the vessel is appropriate for the planned temperature and pressure.

-

Heat the reaction mixture in an oil bath at 80-100 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical reaction time is 12-24 hours.

-

After the reaction is complete (disappearance of starting material), cool the vessel to room temperature. Caution: Vent the vessel carefully in a fume hood.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure.

-

Dissolve the residue in water and acidify to a pH of approximately 2 with 1 M HCl. The 2-sulfamoylbenzoic acid should precipitate as a white solid.[8]

-

If the product is not pure, perform an extraction with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-sulfamoylbenzoic acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Characterization:

The identity and purity of the 2-sulfamoylbenzoic acid[8] can be confirmed by:

-

¹H NMR: Expect characteristic aromatic proton signals and broad singlets for the carboxylic acid and sulfonamide protons.

-

¹³C NMR: Confirmation of the number of unique carbon atoms.

-

IR Spectroscopy: Presence of C=O (carboxylic acid), N-H, and S=O (sulfonamide) stretches.

-

Mass Spectrometry: To confirm the molecular weight of the product.

Part 2: Dehydrative Cyclization to Saccharin Analogs

Principle and Rationale

The final step in the synthesis is the intramolecular condensation of the 2-sulfamoylbenzoic acid to form the five-membered sultam ring of the saccharin core. This is a dehydrative cyclization reaction, where the carboxylic acid and the sulfonamide functionalities react to form a new amide bond with the elimination of a water molecule.

This transformation can often be achieved by simply heating the precursor, though the use of a dehydrating agent or a catalyst can facilitate the reaction at lower temperatures and improve yields. Strong protic acids like triflic acid (TfOH) or sulfuric acid, or reagents like thionyl chloride (SOCl₂) followed by an amine workup, are effective for promoting such cyclizations.[9][10]

Figure 2: Proposed acid-catalyzed mechanism for saccharin formation. (Note: This is a conceptual representation as image generation is not supported)

Experimental Protocol: Synthesis of Saccharin

Materials:

-

2-Sulfamoylbenzoic acid

-

Thionyl chloride (SOCl₂) or Triflic acid (TfOH)

-

Toluene or 1,2-Dichloroethane (DCE)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Method A: Thermal Cyclization

-

Place the 2-sulfamoylbenzoic acid in a round-bottom flask equipped with a condenser.

-

Heat the solid gently above its melting point (approximately 165-167 °C for the parent compound).

-

Maintain the temperature for 1-2 hours. The evolution of water vapor should be observed.

-

Cool the reaction mixture. The resulting solid is crude saccharin.

-

Purify by recrystallization from hot water or an appropriate organic solvent.

Method B: Thionyl Chloride Mediated Cyclization

-

In a round-bottom flask, suspend 1.0 equivalent of 2-sulfamoylbenzoic acid in toluene.

-

Add a slight excess (1.1-1.2 equivalents) of thionyl chloride (SOCl₂) dropwise at room temperature.

-

Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

-

Cool the reaction to room temperature and carefully quench any remaining SOCl₂ with a saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude saccharin by recrystallization.

Data Summary and Comparison

The following table outlines the proposed reaction conditions and expected outcomes for the synthesis. Yields are estimates based on analogous transformations and will require empirical optimization.

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Typical Time (h) | Expected Yield |

| 1 | Amination | Ammonia (10-20 eq.) | Dioxane/DMSO | 80 - 100 | 12 - 24 | 60 - 80% |

| 2A | Thermal Cyclization | None | Neat | >165 | 1 - 2 | 70 - 90% |

| 2B | SOCl₂ Cyclization | Thionyl Chloride (1.2 eq.) | Toluene | 110 | 2 - 4 | 85 - 95% |

Conclusion

The protocols detailed in this application note provide a robust and conceptually straightforward pathway for the synthesis of saccharin analogs from 2-(trifluoromethanesulfonyl)benzoic acid. By leveraging the unique reactivity of the triflyl group, this method offers a valuable alternative to classical synthetic routes. The modularity of the initial amination step opens avenues for the creation of diverse libraries of N-substituted saccharin derivatives for screening in drug discovery programs. Researchers are encouraged to optimize the provided conditions for their specific substrates to achieve maximum efficiency and yield.

References

-

Darses, S., et al. (1999). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Synlett, 1999(10), 1561-1563. [Link]

- Google Patents. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids. US3879402A.

-

ResearchGate. (2025). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. [Link]

- Google Patents. (1983). Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. EP0068239A2.

-

Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

-

Lee, C.-F., et al. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 9042. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Sulfamoylbenzoic acid. PubChem Compound Database. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Horen, J. C., et al. (2019). Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy. Carbohydrate Research, 476, 65-70. [Link]

-

Wang, T., et al. (2018). Regioselective double dehydrative cyclization route to construct polyheterocyclic skeletons consisting of 2,3-dihydroquinazolin-4(1H)-ones and 1,2-dihydropyrrolo[1,2-a]pyrazines. Organic & Biomolecular Chemistry, 16(3), 393-397. [Link]

-

Aponick, A., et al. (2009). An Extremely Facile Synthesis of Furans, Pyrroles, and Thiophenes by the Dehydrative Cyclization of Propargyl Alcohols. Organic Letters, 11(20), 4624-4627. [Link]

-

Rankin, G. M., et al. (2017). Synthesis of Novel Saccharin Derivatives. Molecules, 22(4), 516. [Link]

-

ResearchGate. (2025). Synthesis of Novel Saccharin Derivatives. [Link]

-

ResearchGate. (2025). Saccharin derivatives II. Synthesis of 4-nitrosaccharin and related compounds. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of saccharin-glycoconjugates targeting carbonic anhydrase using a one-pot cyclization/deprotection strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-Sulfamoylbenzoic acid | C7H7NO4S | CID 69436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

using 2-trifluoromethanesulfonylbenzoic acid in Suzuki-Miyaura coupling

Application Note: Strategic Utilization of 2-(Trifluoromethanesulfonyloxy)benzoic Acid Derivatives in Suzuki-Miyaura Cross-Coupling

Part 1: Executive Summary & Reagent Verification

Critical Reagent Verification (Safety & Nomenclature Alert) Before proceeding, it is imperative to verify the chemical identity of your starting material, as nomenclature in this class is frequently confused.[1]

| Compound Name | Structure | Function in Suzuki Coupling |

| 2-(Trifluoromethanesulfonyloxy)benzoic acid (and esters) | Ar–OTf (Triflate) | Active Electrophile. The –OTf group acts as a pseudohalide leaving group.[1] This is the standard reagent for synthesizing biaryl-2-carboxylates. |

| 2-Trifluoromethanesulfonylbenzoic acid | Ar–SO₂CF₃ (Triflone/Sulfone) | Inert/Specialized. The –SO₂CF₃ group is a stable substituent, not a leaving group.[1] It will not undergo standard Suzuki coupling.[1] |

Scope of this Guide: This protocol details the application of the Triflate derivative (derived from salicylic acid), as it is the industry standard for introducing a 2-carboxylphenyl moiety into a biaryl scaffold.[1] This reaction is pivotal in the synthesis of Angiotensin II receptor antagonists (e.g., Telmisartan intermediates) and other atropisomeric drug candidates.[1]

Part 2: Chemical Strategy & Mechanism

The Challenge of Ortho-Substitution

Coupling at the ortho-position of a benzoic acid presents two primary challenges:

-

Steric Hindrance: The bulky carboxylic acid (or ester) group adjacent to the reaction site impedes the approach of the palladium catalyst and the transmetalating boronic species.[1]

-

Catalyst Poisoning: Free carboxylic acids can bind to Palladium(II) species, forming unreactive carboxylate complexes.[1]

The Strategic Solution: The "Protect-Activate-Couple" Workflow

To maximize yield and reproducibility, we employ a three-stage workflow:

-

Protection: Convert the acid to a methyl ester to prevent catalyst sequestration.

-

Activation: Convert the phenol (from salicylic acid) to a Triflate (–OTf). The triflate is a "super-leaving group" (approximate reactivity of Iodine), facilitating oxidative addition even in sterically crowded environments.[1]

-

Coupling: Use of specific ligand systems (e.g., SPhos, XPhos, or dppf) to overcome steric barriers.[1]

Mechanistic Pathway

The reaction follows the catalytic cycle:

-

Oxidative Addition: Pd(0) inserts into the C–O bond of the aryl triflate.[1]

-

Transmetalation: The aryl boronic acid (activated by base) transfers its aryl group to the Palladium center.[1]

-

Reductive Elimination: The C–C bond is formed, releasing the biaryl ester and regenerating Pd(0).[1]

Part 3: Detailed Experimental Protocols

Phase A: Synthesis of the Electrophile (Methyl 2-(trifluoromethanesulfonyloxy)benzoate)

Rationale: Conducting Suzuki coupling directly on the free acid-triflate is possible but prone to hydrolysis and lower yields.[1] The ester is robust.[1]

Reagents:

-

Methyl Salicylate (1.0 equiv)[1]

-

Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv)[1]

-

Pyridine (2.0 equiv) or Triethylamine (TEA)[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Protocol:

-

Dissolve Methyl Salicylate in anhydrous DCM at 0°C under Nitrogen.

-

Add Pyridine slowly.[1]

-

Add Tf₂O dropwise over 30 minutes.[1] Caution: Exothermic.[1] Maintain temp < 5°C.

-

Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

QC Check: TLC should show complete consumption of starting phenol.[1]

-

Workup: Wash with cold 1M HCl (to remove pyridine), then NaHCO₃, then Brine. Dry over MgSO₄ and concentrate.

-

Result: A pale yellow oil or solid.[1] Use directly in Phase B.

Phase B: The Suzuki-Miyaura Coupling

Rationale: We utilize a mild base (K₃PO₄) and a steric-tolerant ligand to prevent hydrolysis of the triflate before coupling occurs.[1]

Reagents:

-

Substrate: Methyl 2-(trifluoromethanesulfonyloxy)benzoate (1.0 equiv)[1]

-

Nucleophile: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) OR Pd(OAc)₂ + SPhos (for highly hindered substrates).[1]

-

Base: K₃PO₄ (2.0 equiv) or K₂CO₃ (anhydrous).[1]

-

Solvent: Toluene/Water (10:[1]1) or 1,4-Dioxane (anhydrous).[1]

Step-by-Step Protocol:

-

Setup: Charge a reaction vial with the Triflate, Boronic Acid, Base, and Catalyst.

-

Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling and catalyst death.[1]

-

Solvent Addition: Add degassed solvent via syringe.[1]

-

Reaction: Heat to 80–100°C for 4–12 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the Triflate peak.

-

Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.[1] Concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Phase C: Hydrolysis (Optional)

To return to the free acid (Biaryl-2-carboxylic acid):

-

Dissolve the coupled ester in THF/MeOH (1:1).[1]

-

Add LiOH (2M aqueous, 3 equiv).

-

Stir at RT (or 50°C if hindered) until conversion is complete.

-